molecular formula C9H16Cl2N2O B2845198 2-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride CAS No. 2344680-66-4

2-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride

Cat. No. B2845198
CAS RN: 2344680-66-4
M. Wt: 239.14
InChI Key: BPRYRMNBVBCGJR-UHFFFAOYSA-N
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Description

“2-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride” is a chemical compound with the IUPAC name 2-methoxy-N~4~,N~4~-dimethyl-1,4-benzenediamine . It has a molecular weight of 239.14 . The compound is in liquid form and is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O.2ClH/c1-11(2)8-5-4-7(10)6-9(8)12-3;;/h4-6H,10H2,1-3H3;2*1H . This indicates that the compound has a benzene ring with two amine groups and one methoxy group attached to it. The two chlorine atoms are part of the dihydrochloride salt.


Physical And Chemical Properties Analysis

The compound is a liquid and is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . Its molecular weight is 239.14 .

Scientific Research Applications

Photophysical Properties and Biological Activity

One study focuses on the synthesis, structural characterization, and evaluation of photophysical properties and biological activity of silicon-containing bis-azomethines. These compounds, synthesized using related diamines, exhibited strong UV/Vis-absorption and fluorescence, indicating potential applications in UV light absorbing and fluorescent materials. Their antimicrobial activity was tested against bacteria and fungi, showing significant inhibition, suggesting potential for antimicrobial applications (Zaltariov et al., 2015).

Electrochromic Properties

Another study reports on the synthesis of aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine moieties. These polyamides showed good solubility, thermal stability, and electrochromic properties, highlighting their use in anodic electrochromic devices. This research demonstrates the potential of such materials in electronic displays or smart windows (Liou & Chang, 2008).

Fluoroionophores for Metal Detection

Research into fluoroionophores based on diamine-salicylaldehyde (DS) derivatives has led to the development of compounds capable of chelating metal ions, such as Zn+2, in organic and semi-aqueous solutions. This indicates the application of these compounds in metal ion sensing, providing a method for the selective detection of specific metals in various environments (Hong et al., 2012).

Metal-Catalysed Diamination Reactions

The presence of the 1,2-diamine motif in many natural products and pharmaceutical agents has driven research into metal-catalysed diamination reactions. These studies aim at developing synthetic methods for chiral 1,2-diamines, demonstrating the importance of such reactions in the synthesis of biologically active compounds and in asymmetric synthesis (Cardona & Goti, 2009).

Environmental Pollutant Degradation

Research on the catalytic reduction of Methoxychlor, an environmental pollutant, with nickel(I) salen electrogenerated in situ at carbon cathodes, underscores the potential application of related diamine compounds in environmental cleanup. This study highlights a method for the degradation of persistent organic pollutants, contributing to the development of greener and more effective remediation technologies (McGuire et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-methoxy-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-11(2)8-5-4-7(10)6-9(8)12-3;;/h4-6H,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRYRMNBVBCGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)OC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-N,1-N-dimethylbenzene-1,4-diamine;dihydrochloride

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